3-(4-Ethyl-5-fluoro-3-methyl-3,4-dihydroisoquinolin-1-yl)quinoline
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Overview
Description
3-(4-Ethyl-5-fluoro-3-methyl-3,4-dihydroisoquinolin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a unique structure that combines a quinoline moiety with a dihydroisoquinoline unit, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-5-fluoro-3-methyl-3,4-dihydroisoquinolin-1-yl)quinoline typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethyl-5-fluoro-3-methyl-3,4-dihydroisoquinolin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
3-(4-Ethyl-5-fluoro-3-methyl-3,4-dihydroisoquinolin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes and pigments, as well as in the development of new materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethyl-5-fluoro-3-methyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Isoquinoline: Another nitrogen-containing heterocycle with significant pharmacological properties.
Fluoroquinolines: Known for their enhanced biological activity due to the presence of fluorine atoms.
Uniqueness
What sets 3-(4-Ethyl-5-fluoro-3-methyl-3,4-dihydroisoquinolin-1-yl)quinoline apart is its unique combination of a quinoline and a dihydroisoquinoline unit, along with the presence of fluorine. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
CAS No. |
919786-40-6 |
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Molecular Formula |
C21H19FN2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-ethyl-5-fluoro-3-methyl-1-quinolin-3-yl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C21H19FN2/c1-3-16-13(2)24-21(17-8-6-9-18(22)20(16)17)15-11-14-7-4-5-10-19(14)23-12-15/h4-13,16H,3H2,1-2H3 |
InChI Key |
IKCGXABIBOVAOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(N=C(C2=C1C(=CC=C2)F)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
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